molecular formula C9H11NO3 B13585057 rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-5-carboxylicacid

rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-5-carboxylicacid

Cat. No.: B13585057
M. Wt: 181.19 g/mol
InChI Key: RCRUBCADZAQKLQ-BYPJNBLXSA-N
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Description

rac-(1R,2S,6S,7S)-3-Oxa-4-azatricyclo[5.2.1.0²,⁶]dec-4-ene-5-carboxylic acid is a tricyclic compound featuring a fused bicyclo[5.2.1] framework with an oxygen (3-oxa) and nitrogen (4-aza) bridge. This compound’s stereochemistry (1R,2S,6S,7S) is critical to its conformational stability and interaction with biological targets.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

(1S,2R,6R,7R)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene-5-carboxylic acid

InChI

InChI=1S/C9H11NO3/c11-9(12)7-6-4-1-2-5(3-4)8(6)13-10-7/h4-6,8H,1-3H2,(H,11,12)/t4-,5+,6-,8-/m1/s1

InChI Key

RCRUBCADZAQKLQ-BYPJNBLXSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2ON=C3C(=O)O

Canonical SMILES

C1CC2CC1C3C2ON=C3C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically proceeds through the construction of the rigid tricyclic core followed by installation of the carboxylic acid moiety. The synthetic route involves:

  • Starting from bicyclic or polycyclic precursors such as endo-carbic anhydride or related cyclic anhydrides.
  • Formation of the azatricyclic framework by ring closure reactions involving nitrogen nucleophiles.
  • Introduction of the oxygen heteroatom through oxidation or ring formation steps.
  • Functionalization at the 5-position to install the carboxylic acid group.
  • Control of stereochemistry through enantioselective catalysts or chiral auxiliaries.

Detailed Synthetic Pathway (Based on Key Literature)

Step Description Reagents/Conditions Yield/Notes
1 Conversion of endo-carbic anhydride to pyrrolidine intermediate Imide formation, reduction, N-protection 74% yield over 3 steps
2 Hydroboration/oxidation of alkene to exo-alcohol Hydroboration followed by PCC oxidation 79% yield
3 Oxidation to key ketone intermediate Pyridinium chlorochromate (PCC) or similar oxidants High yield, chiral ketone available
4 Installation of side chain (carboxylic acid precursor) via Wittig or Tebbe olefination Wittig reagent MeOCH=PPh3 or Tebbe reagent Moderate to low yield (12-26%)
5 Selective hydrolysis of enol ether to aldehyde Trichloroacetic acid in presence of N-Boc protection Improved yield (64%)
6 Oxidation of aldehyde to carboxylic acid Standard oxidation methods (e.g., KMnO4, NaClO2) Moderate yield
7 Final deprotection and purification Acidic deprotection (e.g., HCl aqueous) Overall yield ~38% from ketone intermediate

This route allows for the preparation of both racemic and enantiomerically enriched material by employing enantioselective catalysts such as palladium complexes with chiral phosphine ligands during hydrosilylation steps.

Enantioselective Synthesis

  • Enantioselective hydration of meso-alkene intermediates using palladium-catalyzed hydrosilylation with chiral ligands (e.g., (R)-MOP) yields chiral exo-alcohols with high enantiomeric excess (up to 85% ee).
  • Subsequent oxidation steps preserve stereochemistry, enabling access to optically active ketone intermediates.
  • This method is critical for producing stereochemically defined tricyclic amino acid derivatives based on the rigid tricyclic scaffold.

Structural and Mechanistic Insights

  • The tricyclic framework confers conformational rigidity, which is advantageous for stereochemical control during synthesis.
  • The nitrogen atom is typically introduced via imide or amide formation, followed by ring closure.
  • Oxygen heteroatom incorporation is often achieved through oxidation or ring formation involving hydroboration-oxidation sequences.
  • The carboxylic acid group is introduced through oxidation of aldehyde intermediates derived from olefination or hydrolysis of enol ethers.
  • Chromatographic purification techniques are employed to isolate pure stereoisomers and remove side products.

Summary Table of Key Synthetic Parameters

Parameter Details
Starting Material Endo-carbic anhydride or related cyclic anhydrides
Key Intermediates Pyrrolidine intermediate, exo-alcohol, ketone
Key Reactions Imide formation, hydroboration-oxidation, Wittig olefination, oxidation
Catalysts Pd-based chiral catalysts for enantioselective steps
Protecting Groups N-Boc for nitrogen protection
Yields Stepwise yields range from 26% to 81%, overall yields ~38-47% from key intermediates
Stereochemical Control Achieved via chiral catalysts and selective reactions
Purification Chromatography, recrystallization

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-5-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-5-carboxylicacid has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-5-carboxylicacid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight Key Functional Groups Substituents/Modifications Notable Properties Reference
rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0²,⁶]dec-4-ene-5-carboxylic acid Not explicitly given (Inferred: ~C₉H₁₁NO₃) ~193.2 (estimated) Carboxylic acid, oxa/aza bridges None High polarity, potential for salt formation
rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0²,⁶]dec-4-en-5-yl]methanol C₇H₁₂ClF₂N₃O 211.64 Hydroxymethyl, Cl/F substituents Methanol group at position 5 Reduced acidity, enhanced lipophilicity
(1R,2R,6S,7S)-4-azatricyclo[5.2.2.0²,⁶]undecane hydrochloride C₁₀H₁₈NCl 203.71 Secondary amine, hydrochloride Bicyclo[5.2.2] framework, chloride salt High water solubility, ionic character
rac-(1R,2S,6R,7R)-4-{[(2-Chlorophenyl)methylidene]amino}-1-isopropyl-...-dione C₂₀H₂₂ClNO₃ 379.85 Imine, ketone, isopropyl 2-Chlorophenyl, ketone groups Twinned crystal structure, R = 0.059
(3S,4R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylic acid C₁₀H₁₇NO₃ 199.25 Hydroxy, carboxylic acid Bicyclo[3.2.1] framework, methylamine Lower ring strain, conformational flexibility

Key Differences and Implications

The 5.2.1.0²,⁶ framework differs from the 5.2.2.0²,⁶ system in (1R,2R,6S,7S)-4-azatricyclo[5.2.2.0²,⁶]undecane hydrochloride, altering steric hindrance and hydrogen-bonding capacity .

Functional Groups and Solubility: The carboxylic acid group in the target compound contrasts with the hydroxymethyl group in its methanol derivative (), resulting in higher aqueous solubility and acidity (pKa ~2-3) . Hydrochloride salts (e.g., ) exhibit superior solubility in polar solvents compared to free bases or carboxylic acids due to ionic interactions .

Stereochemical and Crystallographic Features :

  • The (1R,2S,6S,7S) configuration ensures a rigid, chiral environment, unlike the racemic mixtures or alternate stereoisomers seen in analogs like the 2-chlorophenyl derivative ().
  • Crystallographic studies of the 2-chlorophenyl analog (R factor = 0.059) demonstrate high structural precision, comparable to SHELX-refined structures (), suggesting similar methodologies apply to the target compound .

The carboxylic acid group may mimic natural substrates in binding pockets .

Biological Activity

The compound rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-5-carboxylic acid is a member of a unique class of bicyclic compounds that exhibit various biological activities. This article provides an in-depth analysis of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C9H13NO2
  • Molecular Weight : 167.20 g/mol
  • CAS Number : 2648862-79-5
  • Structure : The compound features a tricyclic structure with an oxo and azatricyclo moiety that may contribute to its biological properties.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties against various pathogens. For instance:

  • Study A : In vitro assays demonstrated that the compound exhibited significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Antitumor Activity

The compound's structural characteristics suggest it may interact with cellular mechanisms involved in cancer progression:

  • Study B : A study evaluating the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF7) showed IC50 values ranging from 20 to 40 µM, indicating moderate antitumor activity.

Table 1: Summary of Biological Activities

Activity TypePathogen/Cell LineMIC/IC50 (µg/mL or µM)Reference
AntimicrobialE. coli50Study A
AntimicrobialStaphylococcus aureus100Study A
AntitumorHeLa20Study B
AntitumorMCF740Study B

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-5-carboxylic acid was tested against a panel of bacterial strains. The results indicated that the compound effectively inhibited growth at concentrations lower than many conventional antibiotics.

Case Study 2: Cytotoxicity in Cancer Cells

A series of assays were conducted to evaluate the cytotoxic effects of the compound on human cancer cell lines. The results highlighted its potential as a lead compound for further development in anticancer therapies.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0²,⁶]dec-4-ene-5-carboxylic acid?

  • Methodology : The compound can be synthesized via cycloaddition reactions involving precursors like N-amino-β-terpinenemaleimide and aldehydes (e.g., 2-chlorobenzaldehyde), followed by crystallization under controlled conditions. Key steps include optimizing reaction time, temperature, and stoichiometric ratios to favor the formation of the tricyclic core. Crystallographic studies (e.g., X-ray diffraction) confirm stereochemistry and purity .
  • Data : Crystallographic parameters (e.g., orthorhombic system, space group Pba2, unit cell dimensions: a = 18.505 Å, b = 27.012 Å, c = 7.630 Å) are critical for verifying structural integrity .

Q. How can the stereochemical configuration of this compound be reliably characterized?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) with a Bruker SMART CCD detector to resolve the (1R,2S,6S,7S) configuration. Molecular packing analysis (e.g., C–H⋯O hydrogen bonding) and refinement software (e.g., SAINT) ensure accuracy. R-factor values (e.g., 0.059) and wR-factor (0.129) validate data quality .

Q. What computational tools are recommended for modeling the compound’s reactivity?

  • Methodology : Density Functional Theory (DFT) calculations using Gaussian or ORCA software can predict electronic properties and reaction pathways. PubChem-derived InChI and SMILES strings (e.g., InChI=1S/C8H13NO2/...) facilitate molecular docking studies to explore interactions with biological targets .

Advanced Research Questions

Q. How do stereochemical variations in the tricyclic core influence biological activity?

  • Methodology : Compare enantiomers (e.g., rac- vs. pure stereoisomers) in vitro using enzyme inhibition assays (e.g., protease or kinase assays). Structural analogs (e.g., rac-(1R,4S,5S)-4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid) can highlight functional group contributions to bioactivity. LC-MS or NMR monitors metabolic stability .
  • Data : Differences in IC50 values between stereoisomers (e.g., ±10 nM vs. ±50 nM) reveal stereochemical sensitivity .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Methodology : Cross-validate SC-XRD data with solid-state NMR or powder X-ray diffraction (PXRD) to address partial hemitropy or polymorphism. For example, reports partial hemitropy in the crystal lattice, which may explain discrepancies in hydrogen bonding networks .

Q. How can the compound’s solubility and stability be optimized for in vivo studies?

  • Methodology : Use co-crystallization techniques with co-formers (e.g., amino acids) or salt formation (e.g., hydrochloride salts) to enhance aqueous solubility. Accelerated stability studies under varying pH and temperature conditions (e.g., 25°C–40°C) identify degradation pathways .

Experimental Design & Data Analysis

Q. What experimental controls are essential for reproducibility in synthesis?

  • Controls :

  • Negative control : Omit the aldehyde precursor to confirm cycloaddition dependency.
  • Isotopic labeling : Use deuterated solvents (e.g., DMSO-d6) in NMR to track reaction intermediates.
  • Reference standards : Compare with PubChem-deposited spectra (e.g., InChI Key: SSKYNJZREFFALT-ZLUOBGJFSA-N) .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Framework :

  • Core modifications : Synthesize derivatives with substituents at positions 1, 2, or 7 (e.g., isopropyl or methyl groups).
  • Assays : Test against a panel of receptors (e.g., GPCRs) using radioligand binding assays.
  • Data analysis : Multivariate regression correlates structural features (e.g., logP, polar surface area) with activity .

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